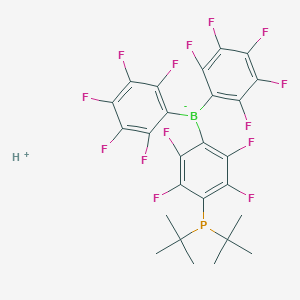

Frustrated phosphonium borate 1

Description

Properties

InChI |

InChI=1S/C26H18BF14P/c1-25(2,3)42(26(4,5)6)24-22(40)14(32)9(15(33)23(24)41)27(7-10(28)16(34)20(38)17(35)11(7)29)8-12(30)18(36)21(39)19(37)13(8)31/h1-6H3/q-1/p+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIZCPUHZLMWKU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)P(C(C)(C)C)C(C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BF14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746377 | |

| Record name | Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952208-49-0 | |

| Record name | Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-di-tert-butylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Frustrated Phosphonium Borate Compounds

Formation via Heterolytic Activation of Small Molecules

A key synthetic pathway to frustrated phosphonium (B103445) borates involves the cooperative activation, or heterolytic cleavage, of small molecules by phosphine-borane FLPs. The unquenched Lewis acidity and basicity of the FLP components act in concert to break chemical bonds, resulting in the formation of a zwitterionic phosphonium borate (B1201080) salt.

Hydrogen (H₂) Activation and Zwitterion Formation

The activation of molecular hydrogen (H₂) is a hallmark reaction of phosphine-borane FLPs and a direct route to phosphonium hydridoborates. wikipedia.org In this process, the Lewis acidic borane (B79455) and the Lewis basic phosphine (B1218219) cooperate to heterolytically cleave the H-H bond. researchgate.net The phosphine abstracts a proton (H⁺) to form a phosphonium cation, while the borane accepts a hydride (H⁻) to form a hydridoborate anion, resulting in a zwitterionic salt. wikipedia.orgbris.ac.uk This reaction can occur with both intermolecular and intramolecular FLPs at ambient temperatures. researchgate.netbris.ac.uk

The mechanism of H₂ activation is thought to involve the formation of an "encounter complex" where the FLP is preorganized. mdpi.com For intramolecular FLPs, the process is generally considered a single, concerted step. acs.org The reaction is often reversible, with some phosphonium borate systems capable of releasing H₂ upon heating. acs.orgacs.org

Table 1: Examples of H₂ Activation by Phosphine-Borane FLPs

| Phosphine (Lewis Base) | Borane (Lewis Acid) | Product (Phosphonium Borate Zwitterion) | Reference |

|---|---|---|---|

| tBu₃P | B(C₆F₅)₃ | [tBu₃PH]⁺[HB(C₆F₅)₃]⁻ | mdpi.com |

| PCy₃ | B(C₆F₅)₃ | [HPCy₃]⁺[HB(C₆F₅)₃]⁻ | wikipedia.org |

| Mes₂PCH₂CH₂B(C₆F₅)₂ | H₂ | Mes₂P⁺H(CH₂)₂B⁻H(C₆F₅)₂ | bris.ac.uk |

| (C₆H₂Me₃)₂PH(C₆F₄)BH(C₆F₅)₂ | H₂ | Reversible formation/release | acs.orgacs.org |

Carbon Dioxide (CO₂) Addition and Adduct Formation

Phosphine-borane FLPs are highly effective at capturing and activating carbon dioxide (CO₂). rsc.org In this reaction, the nucleophilic phosphine attacks the electrophilic carbon atom of CO₂, while the Lewis acidic boron center coordinates to one of the oxygen atoms. mdpi.comresearchgate.net This cooperative binding results in the formation of a stable zwitterionic phosphonium borate adduct. rsc.orgresearchgate.net

This reaction has been demonstrated with a variety of both intermolecular and intramolecular P/B FLPs. rsc.org For instance, the combination of tBu₃P and B(C₆F₅)₃ readily reacts with CO₂ to form the corresponding adduct. rsc.org Similarly, intramolecular FLPs, such as those with phosphine and borane moieties linked by an ethylene (B1197577) bridge, also form cyclic CO₂ adducts. mdpi.com The capture of CO₂ is often reversible, with the adduct releasing CO₂ upon heating, which has implications for carbon capture technologies. wikipedia.org

Table 2: Examples of CO₂ Addition to Phosphine-Borane FLPs

| Phosphine (Lewis Base) | Borane (Lewis Acid) | Product (CO₂ Adduct) | Reference |

|---|---|---|---|

| tBu₃P | B(C₆F₅)₃ | tBu₃P(CO₂)B(C₆F₅)₃ | rsc.org |

| iPr₃P | B(C₆F₄H)₃ | iPr₃P(CO₂)B(C₆F₄H)₃ | researchgate.net |

| tBu₃P | ClB(C₆F₅)₂ | tBu₃P(CO₂)BCl(C₆F₅)₂ | researchgate.net |

| Mes₂PCH₂CH₂B(C₆F₅)₂ | CO₂ | Cyclic Adduct | mdpi.com |

| (t-Bu₂P)₂C=CH₂ | B(C₆F₅)₃ | (t-Bu₂P)₂C(CO₂B(C₆F₅)₃)CH₂ | acs.org |

Reactions with Other Small Molecules (e.g., SO₂, CO, Isocyanates, Water)

The reactivity of phosphine-borane FLPs extends to a range of other small molecules, leading to various phosphonium borate structures.

Sulfur Dioxide (SO₂): FLPs react readily with SO₂ in a manner analogous to CO₂ activation. The phosphine attacks the sulfur atom, and the borane coordinates to an oxygen atom, yielding stable zwitterionic adducts. researchgate.netrsc.org Both intermolecular FLPs, like tBu₃P/B(C₆F₅)₃, and intramolecular FLPs have been shown to efficiently trap SO₂. researchgate.netacs.org This reaction is often irreversible due to the strong P-S and B-O bonds formed. acs.orgacs.org

Carbon Monoxide (CO): While less common than CO₂ activation, certain intramolecular P/B FLPs can cooperatively add to carbon monoxide. For example, Mes₂PCH₂CH₂B(C₆F₅)₂ reacts with CO to form a five-membered heterocyclic carbonyl compound. mdpi.comacs.org

Isocyanates: Phenyl isocyanate reacts with diphosphinoboranes, which act as intramolecular FLPs, to yield products from the addition of multiple isocyanate molecules, forming new P–C, B–O, and B–N bonds. acs.org The reaction can involve insertion of the isocyanate into the P-B bond. acs.org

Water: The reaction of P/B FLPs with water is a critical consideration, as many of these systems are moisture-sensitive. acs.org Water can be activated by an FLP, with the phosphine abstracting a proton and the borane coordinating to the hydroxyl group, forming a phosphonium hydroxyborate. bris.ac.uk This reactivity can inhibit desired catalytic processes, prompting the development of more water-tolerant FLP systems. acs.org

Synthesis via Reactions with Unsaturated Organic Substrates

Frustrated phosphonium borates can also be synthesized through reactions with unsaturated organic molecules, such as alkynes. These reactions typically proceed via activation of a C-H bond or addition across the multiple bond.

Alkyne Activation and Functionalization

Phosphine-borane FLPs exhibit diverse reactivity towards alkynes, leading to either deprotonation or addition products, which results in the formation of various phosphonium borate species. researchgate.net

A common reaction pathway for P/B FLPs with terminal alkynes is the heterolytic cleavage of the sp-C–H bond. researchgate.netacs.org This C-H activation is analogous to H₂ splitting. The strong Lewis base of the FLP, typically a bulky phosphine like tBu₃P, deprotonates the alkyne. researchgate.netacs.org Simultaneously, the resulting alkynyl anion is stabilized by the Lewis acidic borane, such as B(C₆F₅)₃. researchgate.netacs.org This process results in the formation of a phosphonium alkynyl-borate salt. mdpi.comacs.org This methodology has been applied to a variety of terminal alkynes and different Lewis acids. acs.org

Table 3: Formation of Phosphonium Alkynyl-Borate Salts via Deprotonation

| Phosphine (Lewis Base) | Borane (Lewis Acid) | Terminal Alkyne | Product (Phosphonium Alkynyl-Borate Salt) | Reference |

|---|---|---|---|---|

| tBu₃P | B(C₆F₅)₃ | PhC≡CH | [tBu₃PH]⁺[PhC≡CB(C₆F₅)₃]⁻ | acs.org |

| tBu₃P | B(C₆F₅)₃ | nBuC≡CH | [tBu₃PH]⁺[nBuC≡CB(C₆F₅)₃]⁻ | acs.org |

| tBu₃P | B(C₆F₅)₃ | Me₃SiC≡CH | [tBu₃PH]⁺[Me₃SiC≡CB(C₆F₅)₃]⁻ | acs.org |

| tBu₃P | Al(C₆F₅)₃ | PhC≡CH | [tBu₃PH]⁺[PhC≡CAl(C₆F₅)₃]⁻ | acs.org |

Formation of Zwitterionic Olefinic Phosphonium Borates via Addition

The reaction between a Frustrated Lewis Pair and an alkene can lead to the formation of a zwitterionic phosphonium borate. In this process, the phosphine (Lewis base) attacks one of the sp² carbons of the alkene, while the borane (Lewis acid) adds to the other, resulting in a zwitterionic product. wikipedia.org For example, the combination of tricyclohexylphosphine (B42057) (PCy₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) reacts with ethene to yield the zwitterionic adduct Cy₃P⁺CH₂CH₂B⁻(C₆F₅)₃. wikipedia.org

A similar transformation occurs with allenes. Alkynyl phosphanes can be converted into geminally substituted phosphonium borato-allene zwitterions upon reaction with B(C₆F₅)₃. rsc.org This reaction is believed to proceed through an unsaturated 3-coordinate phosphonium electrophile intermediate. rsc.org

Alkene Addition and Intramolecular Ring Closure to Phosphonium Borates

Intramolecular FLPs can undergo reactions with alkenes to form complex heterocyclic phosphonium borates. A notable example involves the reaction of a trimethylene-linked bis-allene with Piers' borane, [HB(C₆F₅)₂], which proceeds through a hydroboration/allylboration sequence to generate a cyclized intermediate. researchgate.net This intermediate, possessing both a Lewis acidic borane and a Lewis basic site, can then act as an FLP. Subsequent addition of an external phosphine, such as triphenylphosphine (B44618) (PPh₃), to an internal alkene moiety results in a 1,2-P/B addition, yielding a heterobicyclic bridged olefinic zwitterionic product. researchgate.netnih.gov

Table 1: Alkene Addition and Ring Closure

| Reactants | Product | Key Feature | Reference |

|---|

Reactions with Carbonyl Compounds (Aldehydes, Ketones)

Frustrated Lewis Pairs exhibit notable reactivity towards carbonyl compounds. While many FLP systems are used for the catalytic hydrogenation of aldehydes and ketones to alcohols acs.orgacs.org, they can also form stable phosphonium borate adducts. The intramolecular FLP Mes₂PCH₂CH₂B(C₆F₅)₂ reacts with a conjugated ynone via a 1,4-addition, followed by enolate tautomerization, to produce an eight-membered zwitterionic heterocycle. nih.gov The same FLP reacts with dimethyl maleate (B1232345) through addition to the C=C double bond, forming a six-membered heterocyclic phosphonium borate. nih.gov

Table 2: FLP Reactions with Carbonyl-Containing Compounds

| FLP System | Substrate | Product Type | Reference |

|---|---|---|---|

| Mes₂PCH₂CH₂B(C₆F₅)₂ | Enolizable conjugated ynone | Eight-membered zwitterionic heterocycle | nih.gov |

| Mes₂PCH₂CH₂B(C₆F₅)₂ | Dimethyl maleate | Six-membered heterocyclic phosphonium borate | nih.gov |

Trapping of Reactive Intermediates (e.g., Benzynes, Difluorocarbene)

The unquenched reactivity of phosphine-borane FLPs makes them excellent tools for trapping transient, highly reactive intermediates. This methodology provides a direct route to stable, cyclic zwitterionic phosphonium-borate compounds under mild conditions. rsc.org

Benzynes: Benzynes, generated in situ, are efficiently trapped by intramolecular phosphine-borane FLPs. This reaction constructs structurally diverse phosphonium-borate inner salts in moderate to good yields. rsc.orgresearchgate.net

Difluorocarbene (:CF₂): Intramolecular FLPs with ortho-positioned diphenylphosphino and boryl groups can effectively trap difluorocarbene. researchgate.netnih.gov This reaction affords stable zwitterionic adducts. Theoretical studies indicate the reaction proceeds stepwise, beginning with the interaction of the carbene at the phosphorus atom, followed by the formation of a carbon-boron bond. researchgate.net The trapping of :CF₂ is energetically favorable for benzene-bridged B/P FLPs. nih.govresearchgate.net

Table 3: Trapping of Reactive Intermediates by FLPs

| FLP Type | Reactive Intermediate | Product | Significance | Reference |

|---|---|---|---|---|

| Phosphine-borane FLPs | Benzyne (B1209423) | Cyclic phosphonium-borate inner salt | Construction of stable zwitterionic compounds | rsc.org |

Skeletal Rearrangement and Cascade Reactions

Beyond simple addition reactions, frustrated phosphonium borates and their precursor FLPs can participate in more complex transformations, including skeletal rearrangements and cascade cyclizations, often triggered by external stimuli like light.

Photo-promoted Skeletal Rearrangement of Phosphine-Borane FLPs

An unprecedented skeletal rearrangement of phosphine-borane FLPs, specifically o-(borylaryl)phosphines, can be initiated by photo-irradiation. nih.gov This reaction involves the cleavage of a typically robust and unstrained sp² C-sp³ C sigma bond, leading to the efficient synthesis of cyclic phosphonium borate compounds. nih.govresearchgate.net Theoretical calculations suggest the reaction proceeds through a boranorcaradiene intermediate, highlighting a novel photoreactivity pathway for phosphine-borane FLPs. nih.gov

Intramolecular Cascade Cyclization Reactions

Intramolecular cascade reactions provide a powerful method for rapidly building molecular complexity from relatively simple starting materials. In the context of phosphonium borate synthesis, the reaction of a trimethylene-linked bis-allene with [HB(C₆F₅)₂] initiates a hydroboration event followed by a sequence of intramolecular allylboration reactions. researchgate.netnih.gov This cascade culminates in a final ring-closure step, yielding a complex polycyclic system containing a borane moiety, which can then be further functionalized. nih.gov This metal-free multi-component coupling showcases the synthetic utility of borane-induced cascade cyclizations. nih.gov

Modular Synthesis Approaches for Tuning Phosphonium Borate Structures

Modular synthesis provides a powerful strategy for systematically tuning the structural and, consequently, the functional properties of phosphonium borate compounds. This approach involves the assembly of molecules from distinct building blocks or "modules," allowing for the straightforward introduction of diversity into the final structure.

One such modular approach involves the reaction of benzynes with phosphine-borane frustrated Lewis pairs (FLPs). rsc.orgnih.gov This method allows for the construction of a variety of structurally diverse cyclic phosphonium-borate inner salts in moderate to good yields under mild conditions. rsc.orgnih.gov The modularity of this synthesis stems from the ability to vary both the benzyne precursor and the phosphine and borane components of the FLP, thereby enabling fine-tuning of the electronic and steric properties of the resulting zwitterionic phosphonium-borate.

The general synthetic scheme can be represented as:

Aryl-X + Base + R₃P-B(C₆F₅)₂ → Cyclic Phosphonium Borate + Side Products

By choosing different substituted benzynes and phosphines with varying steric bulk and electronic properties, a library of phosphonium borate compounds can be generated. This approach highlights how the selection of modular components directly influences the final architecture of the phosphonium borate.

Another example of a modular approach is the synthesis of alkynyl-linked phosphonium borates. nih.gov The reaction of tBu₂PC≡CH with B(C₆F₅)₃ yields the zwitterionic species tBu₂P(H)C≡CB(C₆F₅)₃. nih.gov By substituting the starting materials, analogous species with different substituents on the phosphorus and boron atoms can be prepared. nih.gov For instance, using different boranes allows for the introduction of various functional groups on the borate moiety. This modularity enables the synthesis of a range of phosphonium borates with tailored properties for specific applications.

Furthermore, the concept of post-synthetic functionalization can be viewed as a modular strategy. By incorporating reactive functional groups into the phosphonium borate scaffold, further modifications can be introduced in a stepwise manner, allowing for the late-stage diversification of the molecular structure.

These modular synthesis strategies are crucial for developing a deeper understanding of the structure-property relationships in phosphonium borate chemistry and for designing new materials with desired functionalities.

Reactivity and Reaction Mechanisms of Frustrated Phosphonium Borate Systems

Reversibility of Small Molecule Activation

A hallmark of Frustrated phosphonium (B103445) borate (B1201080) 1 and related systems is their capacity for the reversible activation of small, kinetically stable molecules like dihydrogen (H₂) and carbon dioxide (CO₂). This reversibility is crucial for potential applications in catalysis and materials science.

The heterolytic cleavage of dihydrogen by FLPs was a groundbreaking discovery, demonstrating that metal-free systems could activate H₂. The reaction of an FLP like tBu₃P/B(C₆F₅)₃ with H₂ results in the formation of the phosphonium hydridoborate [tBu₃PH]⁺[HB(C₆F₅)₃]⁻. This process is often reversible, with the release of H₂ being achievable under thermal conditions. bohrium.com

The reversibility of this process is a delicate balance of thermodynamic and kinetic factors. For some intramolecular FLPs, the system can exist in a solution-phase equilibrium with its dihydrogen activation product at room temperature. acs.org The position of this equilibrium can be influenced by factors such as temperature and H₂ pressure. acs.org For instance, heating a solution of the phosphonium hydridoborate can lead to the release of H₂, regenerating the original FLP. bohrium.com

Table 1: Thermodynamic Parameters for Dihydrogen Activation/Release by a Representative FLP System

| FLP System | Process | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Conditions |

|---|---|---|---|---|

| Mes₂P(C₆F₄)B(C₆F₅)₂ | H₂ Release | 38 | 102 | In d₅-bromobenzene solution |

Data synthesized from a study on a single-component FLP system exhibiting room temperature equilibrium. acs.org

Frustrated phosphonium borate 1 and similar FLPs are also capable of capturing carbon dioxide. The Lewis basic phosphine (B1218219) attacks the electrophilic carbon of CO₂, while the Lewis acidic borane (B79455) interacts with one of the oxygen atoms, forming a phosphonium-borate adduct. This process is often reversible, allowing for the potential use of these systems in CO₂ sequestration technologies.

The capture of CO₂ by the tBu₃P/B(C₆F₅)₃ pair has been shown to be a stepwise process, with the initial attack of the phosphine on the carbon atom followed by the interaction of the borane with an oxygen atom. arxiv.org The thermodynamics of this capture are favorable, but the release of CO₂ can be induced by heating, demonstrating the reversibility of the process.

Table 2: Energetics of Carbon Dioxide Capture by a Representative FLP

| FLP System | Step | ΔG (kcal mol⁻¹) | ΔH (kcal mol⁻¹) |

|---|---|---|---|

| tBu₃P/B(C₆F₅)₃ | Overall Reaction | -46.48 | -65.12 |

Data from a DFT study on the reaction mechanism. arxiv.org

Mechanistic Investigations of FLP-Mediated Reactions

A deep understanding of the reaction mechanisms of frustrated phosphonium borate systems is essential for the rational design of new and improved FLPs for various applications. A combination of computational and experimental techniques has been employed to elucidate these mechanisms.

Density Functional Theory (DFT) and other quantum chemical calculations have been instrumental in providing detailed insights into the reaction pathways of FLP-mediated reactions. nih.govnih.gov These studies have helped to elucidate the structures of reactants, transition states, and products, as well as the energetics of the reaction pathways. nih.gov

For the activation of dihydrogen, computational studies have shown that the process can proceed through an "encounter complex" where the H₂ molecule is polarized by the electric field generated by the FLP. royalsocietypublishing.orgyoutube.com This polarization facilitates the heterolytic cleavage of the H-H bond. DFT calculations have also been used to study the thermodynamics and kinetics of H₂ activation by various FLPs, helping to explain the observed differences in reactivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of frustrated phosphonium borate systems in both solution and the solid state.

In the liquid state, ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectroscopy are routinely used to characterize the species involved in FLP chemistry. For example, the formation of the phosphonium hydridoborate upon H₂ activation is readily identified by the appearance of characteristic signals for the P-H and B-H moieties. acs.org Temperature-dependent NMR studies can provide information about the thermodynamics of reversible processes. acs.org Furthermore, diffusion NMR techniques have been used to probe the association between the phosphine and borane components in solution.

Solid-state NMR (SSNMR) provides valuable structural information, especially for materials that are difficult to characterize by single-crystal X-ray diffraction. rsc.orgmdpi.com ¹¹B SSNMR is particularly useful for probing the coordination environment of the boron atom. rsc.orgacs.org For instance, the quadrupolar coupling constant (C_Q) and the span (Ω) of the ¹¹B NMR signal are sensitive to the geometry around the boron center, allowing for the differentiation between trigonal planar and tetrahedral boron species. rsc.orgacs.org Advanced SSNMR techniques, such as heteronuclear correlation experiments, can provide insights into the connectivity between different nuclei, further refining the structural model of the phosphonium borate. mdpi.com

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of FLP-mediated reactions, which are crucial for understanding and optimizing their reactivity.

The kinetics of H₂ activation by FLPs have been investigated using various techniques, including monitoring the reaction progress by NMR spectroscopy. bohrium.com For some systems, the reaction follows first-order kinetics, consistent with an intramolecular process. bohrium.com Eyring plots derived from temperature-dependent kinetic data can provide the enthalpy and entropy of activation, offering insights into the nature of the transition state. bohrium.com

The thermodynamics of both H₂ activation and CO₂ capture have been extensively studied. acs.orgnih.gov For reversible reactions, the equilibrium constant can be determined at different temperatures, allowing for the calculation of the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction via a van 't Hoff plot. acs.org These thermodynamic parameters are critical for tuning the reactivity of FLPs for specific applications, such as designing systems that can activate H₂ or capture CO₂ under mild conditions and release them upon a thermal stimulus. acs.org Computational studies have shown that the Lewis acidity of the borane plays a dominant role in controlling the thermodynamics of these reactions. arxiv.orgacs.orgfigshare.com

Table 3: Activation Parameters for H₂ Release from a Phosphonium Hydridoborate

| System | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|

| [(C₆H₂Me₃)₂PH₂][B(C₆F₅)₃] | 28.4 ± 1.5 | -3.1 ± 4.1 |

Data obtained from Eyring plots for the first-order decay of the phosphonium hydridoborate. bohrium.com

Probing Single-Electron Transfer (SET) Processes in FLP Reactivity

While the reactivity of Frustrated Lewis Pairs (FLPs) was initially understood through a two-electron, cooperative mechanism, recent studies have revealed that single-electron transfer (SET) processes are also viable pathways. rsc.org This SET event from the Lewis base (phosphine) to the Lewis acid (borane) generates a radical ion pair, opening up new avenues for reactivity. rsc.orgresearchgate.net

The potential for a one-electron pathway was postulated for the activation of dihydrogen by the PtBu3/B(C6F5)3 FLP. It was proposed that a SET event could occur as the initial step, forming the radical ion pair PtBu3•+/B(C6F5)3•–. rsc.org This pair could then activate dihydrogen homolytically to yield the same phosphonium borohydride (B1222165) salt, [tBu3PH][HB(C6F5)3], that is obtained through the more conventional heterolytic cleavage pathway. rsc.org

Experimental evidence for such charge-transfer processes has been obtained through spectroscopic methods. The combination of phosphines like PMes3 or PtBu3 with the strong Lewis acid B(C6F5)3 results in new absorption bands in the UV-vis spectrum, which are not present in the individual components. rsc.orgnih.gov Time-dependent DFT (TD-DFT) calculations support these findings, assigning these bands to electronic transitions from the highest occupied molecular orbital (HOMO), located on the phosphine's lone pair, to the lowest unoccupied molecular orbital (LUMO) on the borane. rsc.orgnih.gov This confirms that these phosphine-borane systems are well-suited for SET processes. rsc.org

Further investigations using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have been crucial in detecting and characterizing the radical species formed during SET. nih.gov For instance, upon photoirradiation of an electron donor-acceptor (EDA) complex between 2-phenyl indole (B1671886) and B(C6F5)3, an EPR signal corresponding to the radical ion pair was observed, confirming the photoinduced SET mechanism. nih.gov While thermally activated SET is not always feasible for every Lewis pair combination, photoinduction provides an alternative pathway to access these reactive radical intermediates. rsc.org The study of these one-electron processes is expanding the mechanistic understanding of FLP chemistry beyond the initial two-electron paradigm, highlighting the potential for radical-based reactivity. researchgate.netyoutube.com

Cooperative Reactivity in Multicomponent Systems

The hallmark of Frustrated Lewis Pair chemistry is the cooperative activation of substrate molecules by the unquenched Lewis acid and base centers. In systems that form frustrated phosphonium borates, this reactivity is evident in a variety of transformations involving unsaturated substrates and the cleavage of strong chemical bonds.

1,1-Carboboration Reactions in Alkyne Chemistry

A significant reaction pathway for FLPs with certain alkynes is the 1,1-carboboration, which results in the formation of a new C-C and a C-B bond across the same carbon atom of the alkyne. This reaction typically occurs with phosphino-alkynes, where the phosphine Lewis base and the alkyne are part of the same molecule.

For example, the reaction of the phosphinylalkyne Mes2P-C≡C-Ar with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3, initially forms a zwitterionic phosphirenium-borate intermediate at room temperature. acs.org Upon heating, this intermediate rearranges to complete the 1,1-carboboration, yielding a substituted alkenylborane product. acs.org Similarly, the alkyne Mes2P-C≡C-SiMe3 reacts with the borane H2B-Fmes via a rare 1,1-hydroboration to generate an unsaturated C2-bridged frustrated P/B-H Lewis pair. nih.gov These reactions showcase the ability of the P/B pair to cooperatively add across the alkyne functionality, leading to structurally complex and reactive zwitterionic phosphonium borate derivatives.

Table 1: Examples of 1,1-Carboboration Reactions in Alkyne Chemistry

| Phosphine/Alkyne Reactant | Borane Reactant | Resulting Product Type | Reference |

|---|---|---|---|

| Mes2P-C≡C-Ar | B(C6F5)3 | Zwitterionic Phosphirenium-Borate Intermediate -> Alkenylborane | acs.org |

| Mes2P-C≡C-SiMe3 | H2B-Fmes | Unsaturated C2-Bridged P/B-H Lewis Pair | nih.gov |

1,2-Addition to Unsaturated Bonds

Frustrated phosphonium borate systems readily engage in 1,2-addition reactions across various polarized and non-polarized unsaturated bonds. This reactivity is not limited to alkynes and extends to aldehydes, imines, and conjugated dienes.

In a characteristic reaction, diarylphosphino-substituted alkynes first undergo a 1,1-carboboration with B(C6F5)3 to yield unsaturated alkenylboranes that possess FLP character. These systems can then react with benzaldehyde (B42025) in a subsequent 1,2-addition reaction, where the P/B pair adds across the C=O bond to form stable six-membered heterocyclic phosphonium borate products. rsc.org Similarly, FLPs formed from a phosphine and a borane can add to conjugated dienes. The reaction of dimesitylphosphinoisoprene with R-B(C6F5)2 proceeds via a 1,4-P/B addition to yield heterocyclic phosphonium/borate zwitterions. nih.gov These reactions highlight the versatility of the phosphonium borate framework in activating a range of unsaturated functionalities.

Deprotonation vs. Addition Pathways in Alkyne Reactivity

The reaction of intermolecular FLPs, such as the combination of a phosphine and B(C6F5)3, with terminal alkynes can proceed via two competitive pathways: 1,2-addition across the C≡C bond or deprotonation of the acidic terminal C-H bond. rsc.org The dominant pathway is largely governed by the basicity of the phosphine. rsc.org

Deprotonation: When a highly basic phosphine like tri-tert-butylphosphine (B79228) (tBu3P) is used, it is sufficiently strong to abstract the terminal proton from the alkyne. The resulting acetylide anion is then trapped by the Lewis acidic borane, B(C6F5)3, to form a phosphonium alkynylborate salt, such as [tBu3PH][PhCCB(C6F5)3]. This C-H activation pathway is favored with sterically hindered, strongly basic phosphines.

Addition: With less basic phosphines, such as triphenylphosphine (B44618) (Ph3P) or tri(o-tolyl)phosphine ((o-tol)3P), the phosphine is not basic enough to deprotonate the alkyne. Instead, the FLP engages in a cooperative 1,2-addition across the alkyne's triple bond. This results in the formation of a zwitterionic vinylphosphonium borate, for example, E-(o-tol)3P(Ph)C=C(H)B(C6F5)3.

The choice between these two pathways demonstrates the tunable reactivity of FLP systems, where modifying the electronic properties of the Lewis base dictates the reaction outcome with terminal alkynes. rsc.org

Table 2: Deprotonation vs. Addition Pathways in FLP-Alkyne Reactions

| Phosphine | Alkyne | Lewis Acid | Reaction Pathway | Product Type | Reference |

|---|---|---|---|---|---|

| tBu3P (highly basic) | PhC≡CH | B(C6F5)3 | Deprotonation | Phosphonium Alkynylborate Salt | |

| (o-tol)3P (less basic) | PhC≡CH | B(C6F5)3 | 1,2-Addition | Zwitterionic Vinylphosphonium Borate | |

| Ph3P (less basic) | PhC≡CH | B(C6F5)3 | 1,2-Addition | Zwitterionic Vinylphosphonium Borate |

C-C Bond Activation and Functionalization Mediated by FLPs

Beyond the activation of small molecules and unsaturated bonds, frustrated phosphonium borate systems can mediate the formation of new carbon-carbon bonds, effectively achieving C-C bond functionalization. A prime example of this capability is the trapping of highly reactive intermediates like benzynes.

A practical method has been developed for constructing stable, cyclic zwitterionic phosphonium-borate compounds by reacting phosphine-borane FLPs with in situ generated benzynes. In this reaction, the FLP acts as a trapping agent for the benzyne (B1209423). The phosphine attacks one carbon of the benzyne's "triple" bond while the borane engages the other, leading to the formation of a new six-membered ring containing the P-C-C-B motif. This process allows for the synthesis of a variety of structurally diverse phosphonium-borate inner salts in moderate to good yields under mild conditions. This reaction serves as a powerful demonstration of FLP-mediated C-C bond formation, transforming a transient intermediate into a stable, functionalized heterocyclic system.

Table 3: Chemical Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| B(C6F5)3 | Tris(pentafluorophenyl)borane |

| PtBu3 / tBu3P | Tri-tert-butylphosphine |

| PMes3 | Trimesitylphosphine |

| [tBu3PH][HB(C6F5)3] | Tri-tert-butylphosphonium hydrido(tris(pentafluorophenyl))borate |

| Mes2P-C≡C-Ar | (Aryl-ethynyl)dimesitylphosphine |

| Mes2P-C≡C-SiMe3 | Dimesityl((trimethylsilyl)ethynyl)phosphine |

| H2B-Fmes | Fluorenyl-mesityl-borane |

| Ph3P | Triphenylphosphine |

| (o-tol)3P | Tri(o-tolyl)phosphine |

| [tBu3PH][PhCCB(C6F5)3] | Tri-tert-butylphosphonium (phenylethynyl)tris(pentafluorophenyl)borate |

| E-(o-tol)3P(Ph)C=C(H)B(C6F5)3 | (E)-tri(o-tolyl)(2-phenyl-2-(tris(pentafluorophenyl)boraneyl)vinyl)phosphonium |

Catalytic Applications of Frustrated Phosphonium Borate Derived Systems

Metal-Free Hydrogenation Catalysis

The hallmark of frustrated phosphonium (B103445) borate (B1201080) systems is their ability to heterolytically cleave molecular hydrogen. This process generates a phosphonium cation ([R₃PH]⁺) and a hydridoborate anion ([HBR'₃]⁻), which can then act as a potent metal-free system for the reduction of various unsaturated organic substrates. rsc.org The catalytic cycle involves the transfer of a proton from the phosphonium moiety and a hydride from the borate moiety to the substrate, regenerating the FLP for subsequent H₂ activation. rsc.orgyoutube.com

The reduction of nitrogen-containing functional groups such as imines, nitriles, and aziridines is a fundamental transformation in organic synthesis, providing access to valuable primary and secondary amines. Frustrated phosphonium borates of the general formula R₂PH(C₆F₄)BH(C₆F₅)₂ have proven to be effective catalysts for these reactions under relatively mild conditions. rsc.org

Initial studies demonstrated that phosphonium borates, such as those with bulky substituents on the phosphorus atom (e.g., R = 2,4,6-Me₃C₆H₂ or tert-butyl), can efficiently hydrogenate sterically hindered imines. acs.org For less hindered imines and nitriles, which might otherwise form a stable adduct with the Lewis acidic borane (B79455) part of the catalyst, a protection strategy is employed. The addition of an excess of a stronger Lewis acid, B(C₆F₅)₃, sequesters the product amine, preventing catalyst deactivation and allowing the catalytic cycle to proceed. acs.org The catalytic activity is understood to proceed via a two-step mechanism: protonation of the substrate by the phosphonium center, followed by hydride transfer from the borohydride (B1222165) anion. acs.org

The scope of this catalytic system has been demonstrated with a variety of substrates, showcasing its utility in synthesizing a range of amine products.

Table 1: Hydrogenation of Imines, Nitriles, and Aziridines with Phosphonium Borate Catalysts This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| tBuN=CHPh | 2 (5 mol%) | 4 | 120 | 24 | tBuNHCH₂Ph | 95 |

| PhCH₂N=CPh₂ | 1 (5 mol%) | 4 | 80 | 24 | PhCH₂NHCHPh₂ | 98 |

| 2,6-Me₂C₆H₃N=CPh₂ | 1 (5 mol%) | 4 | 120 | 24 | 2,6-Me₂C₆H₃NHCHPh₂ | 95 |

| PhCN | 2 (10 mol%) + B(C₆F₅)₃ | 4 | 120 | 48 | PhCH₂NH₂ | 85 |

Data sourced from related studies on R₂PH(C₆F₄)BH(C₆F₅)₂ systems.

The catalytic activity of frustrated phosphonium borates extends to the hydrogenation of less polar substrates like enamines and silyl (B83357) enol ethers. rsc.orgacs.org These reactions provide a metal-free route to saturated amines and silyl ethers, respectively. The hydrogenation mechanism is similar to that for imines, involving the sequential delivery of a proton and a hydride to the double bond. rsc.org

The use of FLPs for the hydrogenation of these substrates is particularly noteworthy as it avoids transition metal contaminants in the final products. unl.edu Systems based on phosphine (B1218219)/borane combinations have been shown to be effective, and borenium cation-based FLPs have also been developed as highly active catalysts for enamine hydrogenation at room temperature. rsc.org

Table 2: Hydrogenation of Enamines and Enol Ethers with FLP Catalysts This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | H₂ Pressure | Temperature | Product | Notes |

|---|---|---|---|---|---|

| 1-(1-phenylvinyl)pyrrolidine | Borenium Cation / tBu₃P | Room Temp | Room Temp | 1-(1-phenylethyl)pyrrolidine | Effective hydrogenation of enamines. rsc.org |

| 1-morpholinocyclohex-1-ene | B(C₆F₅)₃ / Phosphine | Mild Conditions | Room Temp | N-cyclohexylmorpholine | General reactivity for enamines. rsc.org |

Frustrated Lewis pairs have been developed for the semihydrogenation of alkynes, offering a valuable metal-free alternative for the synthesis of cis-alkenes. researchgate.net The mechanism for this transformation differs from the direct proton/hydride transfer seen with more polar substrates. Instead, it often proceeds through an initial hydroboration of the alkyne by the FLP catalyst. researchgate.net

This hydroboration step forms a vinylborane (B8500763) intermediate. Subsequent activation of H₂ by the frustrated P/B pair generates the phosphonium hydridoborate, which then facilitates a protodeborylation step to release the cis-alkene product and regenerate the catalyst. researchgate.net This pathway ensures high selectivity for the cis-isomer, a common challenge in alkyne hydrogenation. Theoretical studies have been employed to understand the steric and electronic effects that govern the efficiency of this catalytic cycle. nih.gov

Table 3: FLP-Catalyzed Semihydrogenation of Alkynes This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | H₂ Pressure | Temperature | Product | Selectivity |

|---|---|---|---|---|---|

| Diphenylacetylene | ansa-aminohydroborane | 4 bar | 80 °C | cis-Stilbene | >99% cis |

| 1-Phenyl-1-propyne | ansa-aminohydroborane | 4 bar | 80 °C | cis-1-Phenyl-1-propene | >99% cis |

Data represents findings from related ansa-aminohydroborane FLP systems which operate on a similar principle. researchgate.net

A significant advancement in FLP catalysis is the development of asymmetric hydrogenation, enabling the synthesis of chiral molecules without transition metals. bohrium.com This has been primarily achieved by designing chiral frustrated Lewis pairs where the chirality is incorporated into either the Lewis acid or the Lewis base. bohrium.commasterorganicchemistry.com

For phosphonium borate systems, this typically involves the synthesis of a chiral borane. For example, chiral boranes can be prepared via the hydroboration of readily available chiral terpenes like (+)-α-pinene or derivatives of (+)-camphor with HB(C₆F₅)₂. bohrium.com These chiral boranes, when combined with a bulky, achiral phosphine, form a chiral FLP capable of activating H₂. In the presence of a prochiral substrate, such as an imine, the subsequent transfer of the proton and hydride occurs enantioselectively, leading to an optically active amine product. Enantiomeric excesses of up to 83% have been reported for the asymmetric hydrogenation of imines using this methodology. bohrium.commasterorganicchemistry.com Furthermore, stable and recyclable intramolecular chiral FLP catalysts have been developed, enhancing the practical utility of this approach. bohrium.com

Table 4: Asymmetric Hydrogenation of Imines with Chiral FLP Catalysts This table is interactive. Click on the headers to sort the data.

| Substrate | Chiral Source for Borane | Lewis Base | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| N-(1-phenylethylidene)aniline | (+)-Camphor derivative | tBu₃P | (R)-N-(1-phenylethyl)aniline | High | 83 |

| N-benzylidene-tert-butylamine | (+)-Camphor derivative | tBu₃P | (R)-N-benzyl-tert-butylamine | 94 | 76 |

| N-(4-methoxybenzylidene)benzylamine | (+)-Camphor derivative | tBu₃P | (R)-N-(4-methoxybenzyl)benzylamine | 96 | 74 |

Data sourced from studies on chiral borane/phosphine FLP systems. bohrium.com

Other Catalytic Transformations

Beyond hydrogenation, the reactivity of frustrated phosphonium borates is being explored in other catalytic processes. Their ability to activate B-H bonds in boranes opens up possibilities for their use in reactions like hydroboration.

Hydroboration, the addition of a B-H bond across an unsaturated C-C or C-N bond, is a powerful tool in organic synthesis. While traditionally using borane reagents directly or catalyzed by transition metals, FLPs have emerged as a metal-free alternative for catalyzing these transformations. researchgate.net

The mechanism of FLP-catalyzed hydroboration involves the activation of the B-H bond of a borane reagent, such as pinacolborane (HBpin), by the FLP. researchgate.net In the case of nitrile hydroboration catalyzed by a triarylborane/DABCO system, the FLP is proposed to activate HBpin, facilitating its addition to the nitrile. This leads to the formation of diborylated amine products in high yields. researchgate.net Similarly, intramolecular N/B FLPs, formed from the hydroboration of enamines, have been shown to catalyze the hydrogenation of other enamines, demonstrating the catalytic competence of these systems in transformations involving B-H bond activation. rsc.org While direct catalysis by pre-formed "Frustrated phosphonium borate 1" is still an emerging area, the established reactivity of analogous P/B and N/B FLP systems in activating boranes strongly suggests its potential in catalyzing hydroboration reactions for a variety of unsaturated substrates.

Hydrosilylation Reactions

Frustrated Lewis pairs derived from phosphonium borates have emerged as effective metal-free catalysts for hydrosilylation, a fundamental reaction in organosilicon chemistry. These systems activate Si-H bonds, facilitating the addition of hydrosilanes to unsaturated substrates like olefins and carbonyls. rsc.orgrsc.org

The catalytic cycle typically involves the activation of the hydrosilane by the FLP. The Lewis acidic borane component interacts with the hydride of the silane, while the Lewis basic phosphine interacts with the silicon atom. This cooperative activation polarizes the Si-H bond, making the silicon more electrophilic and the hydride more nucleophilic, thus enabling its addition across a double bond.

Research has demonstrated the utility of phosphonium borate systems in the hydrosilylation of various substrates. For instance, the FLP-mediated hydrosilylation of pentafulvenes has been shown to produce allyl silanes with high regioselectivity and in excellent yields. rsc.org In some cases, the resulting products can undergo subsequent FLP-catalyzed reactions, such as hydrogenation. rsc.org

A notable example involves the use of hydridoborenium borate salts for the hydrosilylation of aldehydes and ketones. The catalytic mechanism can vary depending on the specific structure of the phosphonium borate system. In one pathway, the borate anion itself can act as a hydride shuttle, transferring a hydride to the carbonyl substrate. The resulting alkoxyborate is then regenerated by reaction with the hydrosilane. Alternatively, the cationic phosphonium borane can act as a potent Lewis acid to activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrosilane.

| Substrate | Catalyst System | Product | Key Findings |

| Pentafulvenes | Phosphine/Borane FLP | Allyl silanes | High regioselectivity and excellent yields. rsc.org |

| Aldehydes and Ketones | Hydridoborenium borate salts | Silyl ethers | Efficient catalysis under mild conditions; mechanistic pathway dependent on the borate counteranion. |

| Phosphorus-containing olefins | Iridium-catalyzed with borane protection | Functionalized organosilanes | Borane adduct formation protects the phosphine group and allows for effective hydrosilylation. |

Carbon Capture and Utilization (CCU) Strategies

Phosphonium borate-based FLPs have shown significant promise in the field of carbon capture and utilization (CCU) by activating and catalytically converting carbon dioxide (CO2), a greenhouse gas, into value-added chemicals. rsc.orgresearchgate.netnih.gov The ability of FLPs to bind CO2 reversibly is a key feature for its capture and subsequent reduction. rsc.org

The activation of CO2 by a phosphine/borane FLP involves the nucleophilic attack of the phosphine at the carbon atom of CO2, while the Lewis acidic borane stabilizes the resulting adduct by coordinating to one of the oxygen atoms. rsc.org This process forms a stable phosphonium-carboxylate-borate zwitterion.

These FLP-CO2 adducts can then undergo further reactions, particularly reduction. In the presence of a suitable reducing agent, such as a hydrosilane or hydroborane, the captured CO2 can be catalytically hydrogenated to formic acid, formaldehyde, methanol, or even methane. The specific product obtained often depends on the nature of the FLP, the reducing agent, and the reaction conditions.

Computational and experimental studies have highlighted the importance of tuning the electronic and steric properties of both the phosphine and the borane to optimize CO2 activation and reduction. rsc.orgresearchgate.net For example, while electron-withdrawing groups on the borane can enhance CO2 binding, they may also stabilize the intermediate adducts and hinder catalytic turnover. rsc.org

| FLP System | Reducing Agent | Product(s) | Key Findings |

| tBu3P/B(C6F5)3 | H2 | Formate, Acetal, Methoxy derivatives | Seminal example of FLP-mediated CO2 reduction. researchgate.net |

| Intramolecular Phosphine-Boranes | H2 | Formate, Acetal, Methoxyborane | Catalytic hydrogenation of CO2; product distribution dependent on FLP structure. researchgate.net |

| Phosphine/Borane FLPs | Hydrosilanes/Hydroboranes | Silyl formates, Methoxyboranes | Efficient reduction of CO2 to C1 chemicals. |

Dehydrocoupling Reactions (e.g., B-N Dehydrogenation)

Phosphonium borate systems can act as metal-free catalysts for dehydrocoupling reactions, which involve the formation of a bond between two elements with the concomitant release of hydrogen gas. A key example is the dehydrocoupling of amine-boranes (H3B·NHR2), which are promising materials for chemical hydrogen storage.

The catalytic dehydrocoupling of amine-boranes by FLPs typically proceeds through the activation of both the B-H and N-H bonds. The Lewis acidic borane component of the FLP interacts with the amine, while the Lewis basic phosphine interacts with the borane moiety of the substrate. This frustrated interaction facilitates the elimination of H2 and the formation of a B-N bond.

While early examples of amine-borane dehydrocoupling often relied on transition metal catalysts, main-group catalysts, including phosphonium borate systems, have gained attention as more sustainable alternatives. rsc.org For instance, strong Lewis acids like B(C6F5)3, a component of many FLPs, have been shown to effectively catalyze the dehydrocoupling of phosphine-boranes to form polyphosphinoboranes. rsc.org The use of a phosphonium salt, which acts as a strong phosphorus-centered Lewis acid, has also been explored for the dehydrocoupling of phenols with silanes. rsc.org

| Substrate | Catalyst System | Product | Key Findings |

| Me2NH·BH3 | Intermolecular FLP (e.g., tBu3P/B(C6F5)3) | [Me2N-BH2]2 | Stoichiometric dehydrocoupling demonstrated. rsc.org |

| PhPH2·BH3 | B(C6F5)3 | Poly(phenylphosphino)borane | Efficient metal-free catalytic dehydrocoupling. rsc.org |

| Phenols and Hydrosilanes | Phosphonium salt [(C6F5)3PF][B(C6F5)4] | Si-O polymers | Phosphonium ion acts as a strong Lewis acid catalyst. rsc.org |

Polymerization Reactions

Frustrated Lewis pairs, including phosphonium borate systems, are highly active initiators and catalysts for the polymerization of various monomers, particularly polar alkenes like methacrylates and acrylamides. nih.gov These FLP-initiated polymerizations can produce polymers with high molecular weights and relatively narrow molecular weight distributions.

The initiation of polymerization by a phosphonium borate FLP typically involves the cooperative addition of the Lewis acid and Lewis base across the double bond of a monomer. This generates a zwitterionic active species that then propagates the polymerization chain. The mechanism of propagation is often complex and can involve a bimetallic or activated-monomer addition process. nih.gov

The versatility of FLP chemistry allows for the synthesis of polymers with unique architectures. For example, by carefully designing the FLP system, it is possible to achieve stereoselective polymerization, leading to polymers with specific tacticities. Furthermore, the concept of FLP catalysis has been extended to the synthesis of cyclic polymers. researchgate.net

| Monomer | Catalyst System | Polymer Type | Key Findings |

| Methacrylates, Acrylamides | Phosphine/Al(C6F5)3 | High molecular weight polymers | Highly active classical and frustrated Lewis pair systems. nih.gov |

| Conjugated Polar Alkenes | Metallocene/B(C6F5)3 | Stereo-multiblock polymers | FLP-induced catalyst activation leads to unique polymer microstructures. nih.gov |

| γ-Methyl-α-methylene-γ-butyrolactone (MMBL) | Tethered B-P-B trifunctional FLP | Cyclic poly(MMBL) | Cooperative and synergistic initiator/catalyst sites enable synthesis of cyclic polymers. researchgate.net |

Heterogeneous Catalysis Using Phosphonium Borate-Based FLPs

While much of the research on FLP catalysis has been conducted in homogeneous systems, there is a growing interest in developing heterogeneous FLP catalysts to simplify catalyst-product separation and enhance catalyst reusability. elsevierpure.com

Design and Immobilization Strategies

Several strategies have been developed to immobilize phosphonium borate FLPs onto solid supports. One approach involves the covalent attachment of either the phosphine or the borane component (or both) to a porous material, such as silica, a polymer, or a metal-organic framework (MOF). researchgate.net Care must be taken during immobilization to ensure that the Lewis acidic and basic sites remain accessible and are positioned correctly to form an active FLP.

Another strategy is the use of supported ionic liquid phases (SILPs). In this approach, a phosphonium ionic liquid is physisorbed onto a solid support, creating a thin film in which a homogeneous-like catalytic environment is maintained. This method has been successfully used to immobilize rhodium nanoparticles for hydrogenation reactions, where the phosphonium salt plays a crucial role in stabilizing the nanoparticles and influencing their catalytic activity.

A "caged" FLP approach has also been developed, where a highly reactive phosphine-borane FLP is protected as a stable alkene adduct. researchgate.net This protected FLP can be incorporated into a polymer chain. The active FLP can then be released, for example, through a photochemical trigger, allowing for spatiotemporal control over the catalytic activity.

Catalytic Performance in Heterogeneous Systems

Immobilized phosphonium borate-based FLPs have shown promising catalytic performance in various reactions. For example, polymeric FLPs have been used to catalyze the formation of cyclic carbonates from CO2 and epoxides, demonstrating good selectivity and the potential for catalyst recycling.

In the context of hydrogenation, phosphonium-based supported ionic liquid phases have been shown to be effective for the immobilization of rhodium nanoparticles. The structure of the phosphonium salt and the nature of the counter-anion have a significant impact on the size and morphology of the nanoparticles, which in turn influences their catalytic activity and selectivity in reactions such as the hydrogenation of α,β-unsaturated ketones.

While the field of heterogeneous FLP catalysis is still developing, these initial results highlight the potential of immobilized phosphonium borate systems to bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| B(C6F5)3 | Tris(pentafluorophenyl)borane (B72294) |

| tBu3P | Tri-tert-butylphosphine (B79228) |

| Me2NH·BH3 | Dimethylamine borane |

| PhPH2·BH3 | Phenylphosphine borane |

| MMBL | γ-Methyl-α-methylene-γ-butyrolactone |

| MOF | Metal-Organic Framework |

| SILP | Supported Ionic Liquid Phase |

Structural Elucidation and Characterization Techniques

Solid-State Structural Analysis

The primary method for unequivocally determining the three-dimensional arrangement of atoms in "Frustrated Phosphonium (B103445) Borate (B1201080) 1" is through solid-state structural analysis.

Insights into Interatomic Distances and Geometries

Crystallographic data provides crucial insights into the key structural parameters of "Frustrated Phosphonium Borate 1".

P-B Bonds

A defining feature of these compounds is the presence of a phosphorus-boron (P-B) dative bond. The length of this bond is a critical parameter for understanding the nature and strength of the interaction between the Lewis acidic boron center and the Lewis basic phosphorus center. In related phosphine-borane adducts, P-B bond lengths have been experimentally determined and computationally studied. For example, in the simple adduct borane (B79455) phosphine (B1218219) (BH₃PH₃), the P-B distance is approximately 1.937 Å. nist.govnist.gov In more complex frustrated Lewis pair systems, the intramolecular P-B distance can be significantly longer, indicating a weaker, "frustrated" interaction. For instance, in one geminal frustrated Lewis pair, tBu₂PCH₂B(Fxyl)₂, the intramolecular P-B distance was found to be 2.900(5) Å, suggesting no significant P/B interaction. researchgate.net

Pseudo-tetrahedral Coordination

The geometry around the boron and phosphorus atoms is another key structural aspect. In many zwitterionic phosphonium borates, the boron atom adopts a pseudo-tetrahedral coordination geometry. nih.govcaltech.edu This occurs upon the formation of the P-B bond and the coordination of the substituents on the boron atom. Similarly, the phosphorus atom also typically exhibits a tetrahedral geometry, consistent with the formation of a phosphonium cation. nih.govrsc.org The deviation from ideal tetrahedral angles can provide information about the steric strain within the molecule.

| Compound/System | P-B Distance (Å) | Coordination Geometry at Boron | Reference |

|---|---|---|---|

| Borane phosphine (BH₃PH₃) | 1.937 | Tetrahedral | nist.govnist.gov |

| tBu₂PCH₂B(Fxyl)₂ | 2.900(5) | Trigonal Planar (no significant P-B interaction) | researchgate.net |

Solution-State Spectroscopic Characterization

To complement the solid-state data, a variety of spectroscopic techniques are employed to characterize "Frustrated Phosphonium Borate 1" in solution.

Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of these compounds in solution. researchgate.net The ability to study multiple different nuclei provides a comprehensive picture of the molecular environment. man.ac.ukilpi.com

¹H NMR: Proton NMR provides information about the organic substituents attached to the phosphorus and boron atoms. nih.govacs.org Chemical shifts and coupling constants can help to elucidate the connectivity and stereochemistry of the molecule.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for understanding the coordination environment of the boron atom. blogspot.comsdsu.edu The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number. rsc.orgnih.gov For instance, a tetracoordinate boron in a phosphonium borate typically exhibits a sharp signal at a characteristic chemical shift, for example, at -13.6 ppm in one zwitterionic species. researchgate.net In contrast, tricoordinate boranes resonate at a different frequency. The ¹¹B NMR spectrum of a phosphonium borate ionic liquid, [P₆,₆,₆,₁₄][BOB], showed a distinct resonance for the borate anion. nih.gov

¹³C NMR: Carbon-13 NMR provides further details about the carbon framework of the molecule. Specific resonances, such as the one observed at +214 ppm for an sp-hybridized allenic carbon in a particular phosphonium borate zwitterion, can be diagnostic of the molecular structure. researchgate.net

¹⁹F NMR: If the borate moiety contains fluorine atoms, such as in the common B(C₆F₅)₃-derived systems, ¹⁹F NMR is a powerful tool. nih.govacs.org The chemical shifts of the fluorine atoms can indicate the formation of the borate anion. For example, the formation of a tetracoordinate borate is supported by signals at approximately -129.6 ppm (ortho-F), -159.7 ppm (para-F), and -165.1 ppm (meta-F) in the ¹⁹F NMR spectrum. researchgate.net

³¹P NMR: Phosphorus-31 NMR is crucial for characterizing the phosphorus center. organicchemistrydata.org The chemical shift of the ³¹P nucleus is indicative of its oxidation state and coordination environment. The formation of a phosphonium cation results in a characteristic downfield shift. For instance, the generation of a zwitterionic phosphonium borate was evidenced by a ³¹P{¹H} NMR resonance at δ = 67.0 ppm. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ³¹P{¹H} | 67.0 | researchgate.net |

| ¹¹B{¹H} | -13.6 | researchgate.net |

| ¹³C{¹H} (allenic C) | +214 | researchgate.net |

| ¹⁹F (o-F) | -129.6 | researchgate.net |

| ¹⁹F (p-F) | -159.7 | researchgate.net |

| ¹⁹F (m-F) | -165.1 | researchgate.net |

| ¹H | 2.93 (d, ³JPH = 11.4 Hz) | researchgate.net |

Advanced NMR Techniques

Beyond standard one-dimensional NMR, advanced techniques provide deeper structural and dynamic insights. mdpi.comnih.gov

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei (e.g., ¹H-¹³C, ¹H-³¹P), aiding in the complete assignment of the NMR spectra and confirming the covalent framework of the molecule. researchgate.net ¹⁹F,¹H-Heteronuclear Overhauser Effect Spectroscopy (HOESY) has been used to probe the association between frustrated phosphine and borane components in solution. nih.govacs.org

Parahydrogen Induced Polarization (PHIP): PHIP is a hyperpolarization technique that can dramatically enhance NMR signals. arxiv.orgnih.gov In the context of frustrated Lewis pairs, PHIP can be used to study the activation of dihydrogen (H₂). acs.orgnih.govoulu.fi The reaction of an FLP with parahydrogen can lead to the formation of hyperpolarized products, providing mechanistic insights into the hydrogenation process. nih.govoulu.fi While not directly a characterization of the static structure of "Frustrated Phosphonium Borate 1," it is a powerful tool for studying its reactivity.

Advanced Concepts and Future Perspectives in Frustrated Phosphonium Borate Research

"Inverse" Frustrated Lewis Pairs and Their Reactivity

The classical frustrated Lewis pair, exemplified by the phosphonium (B103445) borate (B1201080) system formed from a bulky phosphine (B1218219) (Lewis base) and a strong borane (B79455) (Lewis acid) like tris(pentafluorophenyl)borane (B72294), has a well-established reactivity pattern. However, a newer concept has emerged known as "inverse" frustrated Lewis pairs. acs.org These systems reverse the traditional electronic arrangement, combining highly basic components, such as organosuperbases, with moderate to weak Lewis acids. acs.orgtdl.org

This inverted strategy has been successfully applied to the heterolytic cleavage of dihydrogen (H₂), leading to the formation and isolation of various phosphonium borohydride (B1222165) salts. acs.org Intramolecular versions of these inverse FLPs have also been synthesized, where strongly basic guanidino units are rigidly linked to weakly Lewis acidic boryl groups. osti.gov These pre-organized inverse FLPs have shown potent activity in the activation of a wide range of small molecules and bonds, including H-H, C-H, N-H, O-H, Si-H, B-H, and C=O. osti.govresearchgate.net Notably, initial studies suggest that the mechanism of catalytic hydrogenation with these inverse FLPs may differ from that of conventional FLPs that utilize strong Lewis acids. researchgate.net The development of inverse FLPs demonstrates that even weak boron-containing Lewis acids can be active components in catalytic hydrogenation, expanding the scope of FLP chemistry. researchgate.net

| FLP Type | Lewis Base Characteristics | Lewis Acid Characteristics | Key Reactivity Example | Reference |

|---|---|---|---|---|

| Classical FLP | Bulky, moderately strong base (e.g., tBu₃P) | Bulky, strong acid (e.g., B(C₆F₅)₃) | H₂ activation, hydrogenation of polar substrates | nih.govacs.org |

| "Inverse" FLP | Bulky, very strong base (e.g., organosuperbase) | Bulky, moderate to weak acid | H₂ activation, hydrogenation of ketones | acs.orgresearchgate.net |

Role of Frustrated Radical Pairs (FRPs) as Intermediates in FLP Chemistry

While much of FLP chemistry is understood through polar, heterolytic bond cleavage, another mechanistic pathway involving radical species has been explored. Frustrated Radical Pairs (FRPs) can be generated through a single-electron transfer (SET) from the Lewis base to the Lewis acid in an FLP. wikipedia.orgnih.gov These pairs of distinct radicals can coexist in solution due to steric hindrance that prevents them from recombining into a covalent adduct. nih.gov

FRPs were initially proposed as potential intermediates in some FLP reactions, including the activation of dihydrogen. wikipedia.org However, subsequent studies have indicated that for many reactions, such as H₂ activation by P/B-based FLPs, the concentration of radical pairs formed by spontaneous SET is insignificant, and the reaction does not proceed via a radical pathway. wikipedia.orgchemistryviews.org Instead, evidence points toward a polar mechanism.

Despite this, the concept of FRPs has opened new avenues in synthesis. nih.gov It has been shown that certain FLPs can undergo SET to afford radical pairs capable of activating various chemical bonds homolytically. nih.govscilit.com For example, while P/B-based FLPs react with H₂ through a polar mechanism, their reaction with substrates like tetrachloro-1,4-benzoquinone (TCQ) operates via a stepwise radical pathway, which was confirmed using electron paramagnetic resonance (EPR) spectroscopy. chemistryviews.org This dual reactivity, allowing access to both polar and radical pathways, highlights the versatility of FLP systems and has led to the development of FRPs for applications like the functionalization of C(sp³)-H bonds. chemistryviews.orgnih.gov

| Reaction | Proposed Intermediate | Dominant Mechanism for P/B FLPs | Key Finding | Reference |

|---|---|---|---|---|

| H₂ Activation | Frustrated Radical Pair (FRP) | Polar (Heterolytic Cleavage) | The radical pathway is not considered significant for H₂ activation by typical P/B FLPs. | wikipedia.orgchemistryviews.org |

| Reaction with TCQ | Frustrated Radical Pair (FRP) | Radical (Stepwise SET) | EPR spectroscopy confirmed the involvement of a radical ion pair. | chemistryviews.org |

| C(sp³)-H Functionalization | Frustrated Radical Pair (FRP) | Radical | FRPs can be designed to cleave unactivated C-H bonds regioselectively. | nih.gov |

Computational Modeling and Predictive Chemistry for FLP Systems

Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and mechanisms of frustrated Lewis pairs. researchgate.net Density Functional Theory (DFT) calculations, in particular, have been widely used to model FLP systems, with the classic tBu₃P/B(C₆F₅)₃ pair often serving as a benchmark. nih.govacs.org These computational explorations provide insights that can inspire new experimental developments. acs.org

Key areas where computational modeling has provided critical understanding include:

Mechanism of H₂ Activation: DFT studies have detailed the heterolytic cleavage of the H-H bond, showing a synergistic mechanism where the Lewis base donates electron density to the σ* orbital of H₂ while the Lewis acid accepts electron density from the H₂ σ orbital. acs.orgmdpi.com

Thermochemistry and Energetics: Predictive calculations of reaction energies are crucial. It has been found that dispersion corrections are essential for achieving accurate thermochemical results, and continuum solvation models are necessary to correctly predict reaction enthalpies in solution. researchgate.net

Catalyst Design: By modeling various combinations of Lewis acids and bases, researchers can computationally design new FLPs. nih.gov For instance, the prospect of using phosphorus(V) or sulfur(VI) centers as Lewis acids has been explored computationally, showing they can activate H₂ similarly to conventional boron-based FLPs. nih.govacs.org

Predicting Selectivity: In asymmetric catalysis, computational methods can predict the stereochemical outcome. acs.org By analyzing the conformational space of key intermediates, the origin of stereoinduction can be probed, guiding the design of more efficient and selective chiral catalysts. acs.org

Structure-Activity Relationships: Computational frameworks can map chemical descriptors (like acidity and basicity) to catalytic activity, enabling the high-throughput screening of potential FLP candidates for specific reactions like CO₂ hydrogenation. nih.gov

Emerging Applications in Organic Synthesis and Materials Science

The unique reactivity of frustrated Lewis pairs, including phosphonium borate systems, has led to a rapid expansion of their applications beyond small molecule activation into broader areas of organic synthesis and materials science. smihub.ac.ukresearchgate.net

In Organic Synthesis: The development of FLP-catalyzed hydrogenation has been a remarkable achievement, providing metal-free routes for the reduction of a wide range of organic substrates. researchgate.net The scope has grown from bulky polar molecules to include various unsaturated compounds like imines, nitriles, and ketones. wikipedia.orgresearchgate.net Recent advancements are focused on creating more complex molecules with high precision and selectivity. numberanalytics.com

Asymmetric Catalysis: The design of chiral FLPs has enabled enantioselective hydrogenations, a significant step towards synthesizing complex molecules with specific stereochemistry, such as pharmaceuticals and natural products. wikipedia.orgnumberanalytics.com

Cascade Reactions: FLPs can facilitate multi-step and cascade reactions in a single pot, improving synthetic efficiency by reducing the need for intermediate purification steps. numberanalytics.com

C-H Bond Functionalization: The radical reactivity of FRPs is being harnessed for challenging transformations like the regioselective functionalization of aliphatic C-H bonds. nih.gov

In Materials Science: The principles of FLP chemistry are being extended to create novel functional and responsive materials. smihub.ac.uknumberanalytics.com

Polymeric FLPs: By incorporating sterically hindered Lewis acid and base monomers into polymer chains, researchers have created a new class of "poly(FLP)s". smihub.ac.uk These materials can exhibit stimuli-responsive behavior; for example, the addition of a suitable small molecule can trigger a solution-to-gel transition, creating a heat-responsive, self-healing material. smihub.ac.uk

Porous Materials: FLPs have been used to synthesize porous materials with high surface areas, which have potential applications in gas storage and separation. numberanalytics.com Efforts are underway to immobilize molecular FLPs within robust porous scaffolds like Metal-Organic Frameworks (MOFs) to combine the high activity of homogeneous catalysts with the recyclability of heterogeneous systems. nih.govrsc.org

Surface Chemistry: The FLP concept has been applied to surfaces, where a nanoparticle surface can act as the Lewis acid partner. academie-sciences.fr This approach, creating "NanoFLPs," is being explored for colloidal catalysis under mild conditions. academie-sciences.fr

Q & A

Basic Research Questions

Q. How is Frustrated Phosphonium Borate 1 synthesized, and what methods ensure its structural purity?

- Methodological Answer : Synthesis typically involves reacting a phosphonium precursor with a borate under inert conditions. Key steps include:

- Precursor purification : Use column chromatography (e.g., silica gel) to remove impurities .

- Reaction monitoring : Employ P NMR spectroscopy to track reaction progress and confirm intermediate formation .

- Characterization : Combine X-ray crystallography for structural elucidation and elemental analysis (C, H, N) to verify stoichiometry. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are most reliable for confirming the structure of Frustrated Phosphonium Borate 1?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy : B NMR to assess boron coordination, F NMR for fluorine environments (if applicable), and IR spectroscopy for functional group identification .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles .

- Single-crystal X-ray diffraction : Resolve steric and electronic interactions within the frustrated Lewis pair (FLP) system .

Q. What are the thermodynamic properties of Frustrated Phosphonium Borate 1, and how are they measured?

- Methodological Answer : Solubility and stability data are obtained via:

- Solubility assays : Conduct gravimetric analysis in solvents (e.g., THF, DCM) at controlled temperatures (25–60°C). Report uncertainties as ±0.5% .

- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions .

- Table 1 : Example solubility data in THF:

| Temperature (°C) | Solubility (mg/mL) | Uncertainty |

|---|---|---|

| 25 | 12.3 | ±0.6 |

| 40 | 24.7 | ±1.2 |

Advanced Research Questions

Q. How can contradictions in reported solubility data for Frustrated Phosphonium Borate 1 be resolved?

- Methodological Answer : Systematic replication studies are essential:

- Standardized protocols : Adopt IUPAC guidelines for solubility measurements, including solvent purity checks (e.g., Karl Fischer titration for water content) and calibrated equipment .

- Error analysis : Compare interlaboratory results (e.g., proficiency testing as in ) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to detect anomalies .

Q. What computational methods are suitable for studying the electronic properties of Frustrated Phosphonium Borate 1?

- Methodological Answer : Density Functional Theory (DFT) simulations are standard:

- Basis sets : Apply B3LYP/6-311+G(d,p) for geometry optimization and frontier orbital analysis .

- NBO analysis : Quantify charge transfer between phosphonium and borate moieties .

- Table 2 : Example computed bond lengths and angles:

| Bond/Angle | Calculated Value | Experimental (X-ray) |

|---|---|---|

| P–B distance (Å) | 2.15 | 2.12 |

| P–C–B angle (°) | 112.3 | 113.5 |

Q. How can spectroscopic data discrepancies (e.g., NMR shifts) be analyzed to improve reproducibility?

- Methodological Answer :

- Internal standards : Reference H NMR shifts to TMS (0 ppm) and P NMR to 85% HPO .

- Deuterated solvent effects : Document solvent-induced shifts (e.g., DMSO-d vs. CDCl) .

- Collaborative validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. What experimental designs optimize reaction conditions for Frustrated Phosphonium Borate 1 in catalytic applications?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Test temperature (40–100°C), solvent polarity (ε = 2–38), and molar ratios (1:1 to 1:3) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .

Q. How do steric effects influence the reactivity of Frustrated Phosphonium Borate 1?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with varied substituents (e.g., aryl vs. alkyl groups) and compare reaction kinetics .

- X-ray crystallography : Correlate steric bulk (Tolman cone angles) with catalytic activity in hydrogenation trials .

Guidelines for Methodological Rigor

- Data Reporting : Follow IUPAC standards for uncertainty and significant figures .

- Reproducibility : Provide full experimental details in supplementary materials, including reagent sources and instrument calibration protocols .

- Ethical Considerations : Disclose conflicts of interest and adhere to safety protocols for hazardous reagents (e.g., borane handling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.